![molecular formula C32H30 B14644985 1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-46-0](/img/structure/B14644985.png)
1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[4-(1-phenylvinyl)phenyl]butane is an organic compound with the molecular formula C({20})H({22}) It is characterized by the presence of two phenylvinyl groups attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane typically involves the use of electrophilic aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.
Industrial Production Methods
Industrial production of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[4-(1-phenylvinyl)phenyl]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,4-Bis[4-(1-phenylvinyl)phenyl]butane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane involves its interaction with specific molecular targets. The phenylvinyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(4-vinylphenyl)butane
- 1,4-Bis(4-ethylphenyl)butane
- 1,4-Bis(4-methylphenyl)butane
Uniqueness
1,4-Bis[4-(1-phenylvinyl)phenyl]butane is unique due to the presence of phenylvinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
54378-46-0 |
|---|---|
Fórmula molecular |
C32H30 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
1-(1-phenylethenyl)-4-[4-[4-(1-phenylethenyl)phenyl]butyl]benzene |
InChI |
InChI=1S/C32H30/c1-25(29-13-5-3-6-14-29)31-21-17-27(18-22-31)11-9-10-12-28-19-23-32(24-20-28)26(2)30-15-7-4-8-16-30/h3-8,13-24H,1-2,9-12H2 |
Clave InChI |
FRUSJDBBXQGOHP-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


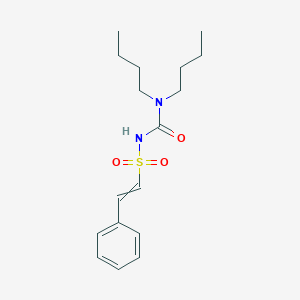
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
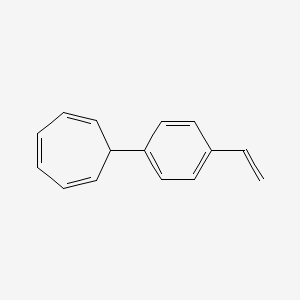
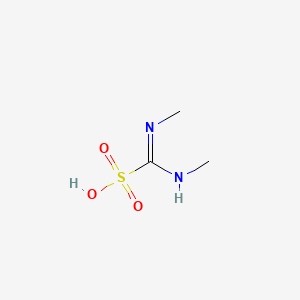

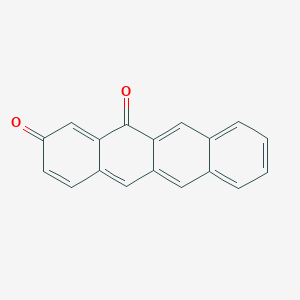
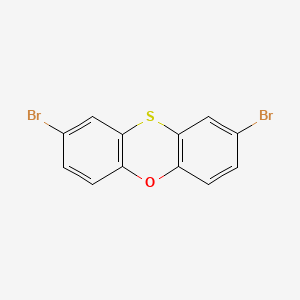


![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
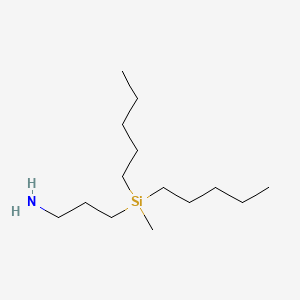
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
